molecular formula C8H13ClN2O B11828632 (R)-1-(6-Methoxypyridin-2-yl)ethanamine hydrochloride

(R)-1-(6-Methoxypyridin-2-yl)ethanamine hydrochloride

Katalognummer: B11828632
Molekulargewicht: 188.65 g/mol
InChI-Schlüssel: BJECRXPIVXYRNL-FYZOBXCZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-1-(6-methoxypyridin-2-yl)ethan-1-amine hydrochloride is a chemical compound with a pyridine ring substituted with a methoxy group and an amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(6-methoxypyridin-2-yl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 6-methoxypyridine, which is commercially available or can be synthesized from pyridine through methoxylation.

    Formation of Intermediate: The 6-methoxypyridine undergoes a reaction with an appropriate reagent to introduce the ethan-1-amine group. This can be achieved through a nucleophilic substitution reaction.

    Resolution of Enantiomers: The resulting racemic mixture is then resolved to obtain the ®-enantiomer.

    Hydrochloride Formation: Finally, the ®-1-(6-methoxypyridin-2-yl)ethan-1-amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated resolution techniques, and efficient purification methods.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(6-methoxypyridin-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The amine group can be reduced to form an alkylamine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of 6-hydroxy-2-pyridinecarboxaldehyde.

    Reduction: Formation of ®-1-(6-methoxypyridin-2-yl)ethan-1-amine.

    Substitution: Formation of various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ®-1-(6-methoxypyridin-2-yl)ethan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form hydrogen bonds and interact with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, ®-1-(6-methoxypyridin-2-yl)ethan-1-amine hydrochloride is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in various applications.

Wirkmechanismus

The mechanism of action of ®-1-(6-methoxypyridin-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methyl-5-ethylpyridine: Used as an intermediate in the production of nicotinic acid and nicotinamide.

    2-(Pyridin-2-yl)pyrimidine Derivatives: Known for their anti-fibrosis activity.

    2-Aminopyrimidine Derivatives: Studied for their antitrypanosomal and anti-inflammatory properties.

Uniqueness

®-1-(6-methoxypyridin-2-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its enantiomeric purity also adds to its uniqueness, making it a valuable compound for stereoselective synthesis and research.

Eigenschaften

Molekularformel

C8H13ClN2O

Molekulargewicht

188.65 g/mol

IUPAC-Name

(1R)-1-(6-methoxypyridin-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C8H12N2O.ClH/c1-6(9)7-4-3-5-8(10-7)11-2;/h3-6H,9H2,1-2H3;1H/t6-;/m1./s1

InChI-Schlüssel

BJECRXPIVXYRNL-FYZOBXCZSA-N

Isomerische SMILES

C[C@H](C1=NC(=CC=C1)OC)N.Cl

Kanonische SMILES

CC(C1=NC(=CC=C1)OC)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.